Thiophene, 2-(bromoethynyl)-
CAS No.: 33675-51-3
Cat. No.: VC19677739
Molecular Formula: C6H3BrS
Molecular Weight: 187.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33675-51-3 |
|---|---|
| Molecular Formula | C6H3BrS |
| Molecular Weight | 187.06 g/mol |
| IUPAC Name | 2-(2-bromoethynyl)thiophene |
| Standard InChI | InChI=1S/C6H3BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H |
| Standard InChI Key | OTUMEGGJLXKPMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C#CBr |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Thiophene, 2-(bromoethynyl)- (IUPAC name: 2-(bromoethynyl)thiophene), has the molecular formula C₆H₃BrS. Its structure consists of a thiophene ring (C₄H₃S) with a bromoethynyl group (–C≡CBr) attached to the 2-position (Figure 1). The ethynyl spacer between the thiophene and bromine atom introduces geometric rigidity and electronic conjugation, which influence its reactivity and physical properties .
Spectroscopic Characterization
While experimental spectra for 2-(bromoethynyl)-thiophene are not widely reported, analogous compounds like 2-bromo-5-chlorothiophene ( ) and 2-(bromomethyl)-5-aryl-thiophenes ( ) provide reference data. Key features include:
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¹H NMR: Thiophene protons typically resonate between δ 6.8–7.5 ppm, with deshielding effects from electronegative substituents.
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¹³C NMR: The sp-hybridized carbons of the ethynyl group appear near δ 70–90 ppm, while the bromine-bearing carbon resonates at δ 95–110 ppm .
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IR Spectroscopy: Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C–Br (500–700 cm⁻¹) are diagnostic .
Synthesis and Functionalization
General Synthetic Strategies
The synthesis of 2-(bromoethynyl)-thiophene likely involves Sonogashira coupling between 2-bromothiophene and a terminal alkyne precursor, followed by bromination. Alternative routes may include:
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Halogenation of Ethynylthiophene: Direct bromination of 2-ethynylthiophene using N-bromosuccinimide (NBS) or Br₂.
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Cross-Coupling Reactions: Palladium-catalyzed coupling of 2-bromothiophene with bromoacetylene derivatives .
Table 1: Reported Synthetic Methods for Analogous Thiophene Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference Analog |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C | 65–78 | |
| Direct Bromination | NBS, CCl₄, reflux | 58 | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 70–85 |
Challenges in Regioselectivity
The 2-position of thiophene is electronically activated for electrophilic substitution, but competing reactions at the 5-position can occur. Catalytic systems using Pd(0) or Pd(II) ligands (e.g., PPh₃) improve regioselectivity in cross-coupling reactions . For example, the synthesis of 2-bromo-5-(bromomethyl)thiophene ( ) achieved 58% yield via NBS bromination, highlighting the sensitivity of thiophene derivatives to reaction conditions.
Physicochemical Properties
Thermal Stability and Solubility
2-(bromoethynyl)-thiophene is expected to exhibit moderate thermal stability, with decomposition temperatures >150°C based on analogs like 2-bromo-5-chlorothiophene (mp 85°C, ). Solubility is higher in polar aprotic solvents (e.g., DMF, THF) than in hydrocarbons, due to the polar C–Br bond and conjugated π-system.
Electronic Properties
The bromoethynyl group withdraws electron density via induction, reducing the aromaticity of the thiophene ring. This electron-deficient character enhances reactivity toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. Computational studies on similar systems suggest a HOMO-LUMO gap of ~4.5 eV, suitable for optoelectronic applications .
Applications in Organic Synthesis and Materials Science
Building Block for π-Conjugated Polymers
The ethynyl group enables Glazer-type polymerization to form conductive polymers. For example, poly(2-(bromoethynyl)thiophene) could serve as a precursor to light-emitting diodes (LEDs) or organic photovoltaics (OPVs), analogous to poly(3-hexylthiophene) .
Pharmaceutical Intermediates
Halogenated thiophenes are key motifs in drug discovery. Compound 3i from , a 2-(bromomethyl)-5-aryl-thiophene, showed 31.5% clot lysis activity, suggesting anticoagulant potential. The bromoethynyl group may enhance binding to serine proteases in the coagulation cascade.
Catalysis and Ligand Design
The alkyne moiety can coordinate to transition metals (e.g., Pd, Cu), making 2-(bromoethynyl)-thiophene a candidate for heterogeneous catalysis or metal-organic frameworks (MOFs) .
| Hazard | PPE/Precautions |
|---|---|
| Skin Contact | Nitrile gloves, lab coat |
| Eye Exposure | Goggles, face shield |
| Inhalation | Fume hood, respirator with organic vapor cartridge |
Recent Advances and Future Directions
Green Synthesis Innovations
Recent efforts focus on replacing toxic solvents (e.g., CCl₄, ) with ionic liquids or water-based systems. Photocatalytic bromination using visible light could improve the sustainability of 2-(bromoethynyl)-thiophene synthesis.
Biomedical Applications
Ongoing research explores bromoethynyl-thiophenes as:
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Anticancer agents: Targeting tubulin polymerization.
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Antimicrobial coatings: Functionalizing medical devices.
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